m-Ranolazine

Description

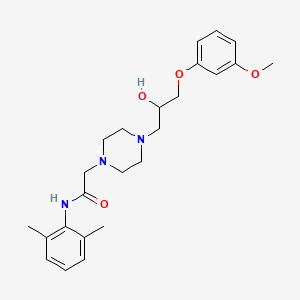

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-6-4-7-19(2)24(18)25-23(29)16-27-12-10-26(11-13-27)15-20(28)17-31-22-9-5-8-21(14-22)30-3/h4-9,14,20,28H,10-13,15-17H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZMNTQZVWHTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393717-46-8 | |

| Record name | m-Ranolazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393717468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G9Y3F3WV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural and Synthetic Investigations of Ranolazine

Advanced Synthetic Methodologies for Ranolazine (B828) Production

The synthesis of Ranolazine involves the strategic assembly of three key molecular fragments: the N-(2,6-dimethylphenyl)acetamide moiety, the piperazine (B1678402) linker, and the 2-hydroxy-3-(2-methoxyphenoxy)propyl side chain. Various synthetic pathways have been developed, differing primarily in the sequence of coupling these building blocks.

Chemical Routes and Reaction Mechanisms

The synthesis of Ranolazine typically relies on well-established organic reactions, including Williamson ether synthesis, nucleophilic substitution, and acylation reactions.

A critical step in Ranolazine synthesis is the formation of the ether linkage within the 2-hydroxy-3-(2-methoxyphenoxy)propyl side chain. This is commonly achieved through a Williamson ether synthesis or related epoxide chemistry. The process generally begins with the reaction of guaiacol (B22219) (2-methoxyphenol) with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521) (NaOH). This reaction, often conducted in solvents like water, dioxane, or toluene, yields the key intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane (B23674) , also known as guaiacol glycidyl (B131873) ether newdrugapprovals.orggoogleapis.comgoogle.comgoogle.comgoogle.compatsnap.comresearchgate.netsmolecule.com.

The mechanism involves the deprotonation of guaiacol by the base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. This nucleophilic attack, characteristic of an SN2 reaction, leads to the displacement of the chloride ion and the formation of the ether bond, resulting in the epoxide intermediate wikipedia.orgmasterorganicchemistry.comyoutube.com.

Reaction Example (Williamson Ether Synthesis): Guaiacol + Epichlorohydrin + Base → 1-(2-methoxyphenoxy)-2,3-epoxypropane

This reaction is fundamental for constructing the phenoxypropyl portion of the Ranolazine molecule.

The piperazine ring serves as a central linker, connecting the two main fragments of Ranolazine. Its functionalization typically occurs through nucleophilic substitution or epoxide ring-opening reactions. Two primary synthetic strategies are employed:

Formation of the Piperazinyl Acetamide (B32628) Intermediate: The synthesis often begins with the N-acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide newdrugapprovals.orggoogleapis.comgoogle.compatsnap.comquickcompany.indrugfuture.comdrugapprovalsint.comgoogle.comgoogle.com. This intermediate is then reacted with piperazine in a nucleophilic substitution reaction. The secondary amine of piperazine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide newdrugapprovals.orggoogleapis.comgoogle.comquickcompany.indrugapprovalsint.comgoogle.comgoogle.comejpmr.comchemicalbook.comjustia.com. This condensation is typically performed in alcoholic solvents like ethanol (B145695) or methanol (B129727) under reflux conditions newdrugapprovals.orggoogleapis.comgoogle.comquickcompany.indrugapprovalsint.comgoogle.comchemicalbook.comjustia.com. Careful control of the molar ratio of piperazine to the chloroacetamide is essential to minimize the formation of disubstituted piperazine byproducts newdrugapprovals.orggoogleapis.comgoogle.com.

Reaction Scheme Example: N-(2,6-dimethylphenyl)-2-chloroacetamide + Piperazine → N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

Formation of the Hydroxypropyl Piperazine Intermediate: Alternatively, piperazine can first react with the epoxide intermediate, 1-(2-methoxyphenoxy)-2,3-epoxypropane . This involves the nucleophilic attack of piperazine on the epoxide ring, leading to its opening and the introduction of a hydroxyl group. This reaction yields 2-(2-methoxyphenoxy)-1-(piperazin-1-yl)ethanol googleapis.comgoogle.comdrugfuture.comdrugapprovalsint.comsciencepublishinggroup.com.

Reaction Scheme Example: 1-(2-methoxyphenoxy)-2,3-epoxypropane + Piperazine → 2-(2-methoxyphenoxy)-1-(piperazin-1-yl)ethanol

Following the formation of these respective piperazine intermediates, the final coupling step connects the two main fragments. This is achieved by reacting the piperazinyl acetamide intermediate with the epoxide intermediate, or the hydroxypropyl piperazine intermediate with the chloroacetamide intermediate. These reactions are generally carried out in polar solvents such as methanol, toluene, or dimethylformamide (DMF) under heating newdrugapprovals.orggoogleapis.comgoogle.comquickcompany.indrugapprovalsint.comgoogle.comchemicalbook.comjustia.comsciencepublishinggroup.com.

The formation of the N-(2,6-dimethylphenyl)acetamide fragment involves an N-acylation reaction. This is typically accomplished by reacting 2,6-dimethylaniline with chloroacetyl chloride. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The reaction generates hydrogen chloride (HCl), which is neutralized by a base, such as triethylamine (B128534) or sodium carbonate, to drive the reaction forward and prevent side reactions newdrugapprovals.orggoogleapis.comgoogle.compatsnap.comquickcompany.indrugfuture.comdrugapprovalsint.comgoogle.comgoogle.com. This process yields the intermediate N-(2,6-dimethylphenyl)-2-chloroacetamide newdrugapprovals.orggoogleapis.comgoogle.compatsnap.comquickcompany.indrugfuture.comdrugapprovalsint.comgoogle.comgoogle.comchemicalbook.comjustia.com.

Reaction Scheme Example (N-Acylation): 2,6-dimethylaniline + Chloroacetyl Chloride + Base → N-(2,6-dimethylphenyl)-2-chloroacetamide

This reaction is a standard method for synthesizing amides from amines and acyl halides.

Optimization of Synthetic Processes for Research Purity and Yield

Optimizing the synthesis of Ranolazine is crucial for achieving high purity and yield, essential for pharmaceutical applications. Research has focused on refining reaction conditions, minimizing byproduct formation, and developing efficient purification strategies.

Impurities in Ranolazine synthesis can arise from various sources, including incomplete reactions, side reactions, and the use of excess reagents. Key impurities and their origins include:

Disubstituted Piperazine Derivatives: These can form when piperazine reacts with more than one molecule of the electrophilic intermediate, particularly if an excess of piperazine is not managed properly or if reaction conditions favor double alkylation newdrugapprovals.orggoogleapis.comgoogle.com.

Unreacted Starting Materials or Intermediates: Incomplete conversion of reactants can lead to residual starting materials or intermediates in the final product newdrugapprovals.orggoogleapis.comgoogle.com.

Byproducts from Epoxide Reactions: The reaction of epoxides, especially under alkaline conditions, can lead to ring-opening side reactions, polymerization, or the formation of isomeric products newdrugapprovals.orggoogleapis.com.

Dimer Formation: Ether dimer impurities have been identified and can form through specific side reactions during the synthesis sciencepublishinggroup.com.

Strategies to control these impurities include:

Stoichiometric Control: Precise control over the molar ratios of reactants, especially piperazine, is vital to prevent disubstitution newdrugapprovals.orggoogleapis.comgoogle.com.

pH Management: Adjusting pH during reaction steps or work-up can significantly influence selectivity and minimize unwanted side reactions. For instance, forming piperazine salts (e.g., phosphate) can improve control during alkylation googleapis.comsciencepublishinggroup.com.

Solvent Optimization: The choice of solvent affects reaction kinetics, solubility, and impurity profiles. Common solvents include methanol, ethanol, toluene, and DMF newdrugapprovals.orggoogleapis.comgoogle.compatsnap.comquickcompany.indrugapprovalsint.comgoogle.comchemicalbook.comjustia.comsciencepublishinggroup.com. "Green chemistry" approaches utilizing water as a solvent have also been explored to reduce environmental impact and potentially minimize impurities researchgate.netresearchgate.netrsc.org.

Purification Techniques: Post-synthesis purification is critical. Crystallization from various solvent systems (e.g., ethanol/ethyl acetate (B1210297) mixtures) or column chromatography are standard methods googleapis.comgoogle.compatsnap.comquickcompany.indrugapprovalsint.comjustia.com. Converting Ranolazine to a salt, such as the dihydrochloride (B599025) or fumarate, followed by recrystallization, is a common strategy to achieve high purity justia.comexpertmarketresearch.com.

Typical Yields Reported in Literature:

| Reaction Step | Yield (%) | Reference(s) |

| N-Acylation of 2,6-dimethylaniline with chloroacetyl chloride | ~82 | chemicalbook.comjustia.com |

| Condensation of N-(2,6-dimethylphenyl)-2-chloroacetamide with piperazine | ~63 | newdrugapprovals.org |

| Final condensation to Ranolazine dihydrochloride | ~73 | chemicalbook.comjustia.com |

| Overall synthesis yield (reported range) | 47-77 | researchgate.net |

The meticulous control of reaction parameters and the implementation of effective purification strategies are paramount for obtaining Ranolazine that meets stringent pharmaceutical quality standards.

Development of Green Chemistry Approaches and Solvent Recovery

In alignment with modern pharmaceutical manufacturing standards, significant efforts have been directed towards developing greener and more sustainable synthetic routes for ranolazine. These approaches aim to minimize environmental impact by reducing solvent usage, employing less hazardous reagents, and improving atom economy.

Solvent recovery systems are also integral to green chemistry practices in ranolazine production. For instance, systems capable of reclaiming up to 92% of methyl tert-butyl ether (MTBE) used in crystallization processes have been implemented, contributing to waste reduction and cost-effectiveness drugpatentwatch.com.

Chemoenzymatic Synthesis and Biocatalytic Pathways

Chemoenzymatic synthesis offers a powerful alternative for the preparation of chiral pharmaceuticals like ranolazine, leveraging the high selectivity and efficiency of enzymes. Research has focused on employing lipases for the kinetic resolution of ranolazine precursors or the drug itself.

Both enantiomers of ranolazine have been synthesized using enantiopure chiral building blocks, specifically (R)- and (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol researchgate.net. These chiral intermediates were obtained through the kinetic resolution of their corresponding racemic butanoates, catalyzed by immobilized lipases such as Rhizomucor miehei (Lipozyme RM IM) or Candida antarctica lipase (B570770) B (Novozym 435) researchgate.net. Furthermore, (R)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol has been synthesized from the racemate with high yield and enantiomeric excess (ee) via a stereoinversion reaction researchgate.net.

Computational studies, including enzyme-ligand docking, have been employed to screen for suitable biocatalysts for the kinetic resolution of racemic ranolazine. Candida antarctica lipase (CLEA) has been identified as a highly efficient biocatalyst for the (S)-selective kinetic resolution of (RS)-ranolazine, demonstrating high conversion and enantiomeric excess researchgate.netrsc.orgrsc.org. This approach marks a significant step in the chemo-enzymatic synthesis of (S)-ranolazine, utilizing the complete drug molecule for enzymatic catalysis, thereby changing the paradigm of biocatalysis in drug synthesis researchgate.netrsc.orgrsc.org.

Stereochemical Considerations in Ranolazine Synthesis

Ranolazine possesses a chiral center, meaning it exists as a pair of enantiomers, (R)-ranolazine and (S)-ranolazine. While the marketed form is a racemic mixture, understanding and controlling the stereochemistry is crucial for both synthesis and potential development of enantiopure forms.

Approaches for Racemic Mixture Preparation

The synthesis of racemic ranolazine typically involves the condensation of key intermediates. One common approach involves reacting N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with a suitable epoxide precursor, such as (RS)-epichlorohydrin, followed by reaction with 2-methoxyphenol rsc.orgjustia.com. Alternatively, 1-(2-methoxyphenoxy)-2,3-epoxypropane can be reacted with piperazine, and the resulting intermediate then condensed with N-(2,6-dimethylphenyl)-2-chloroacetamide justia.com.

Enantioselective Synthesis of Ranolazine Isomers

The preparation of enantiomerically pure ranolazine is primarily achieved through chiral resolution techniques or enantioselective synthesis.

Chiral Resolution: High-performance liquid chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) has been successfully employed for both analytical and semipreparative resolution of ranolazine enantiomers nih.govresearchgate.netsymc.edu.cn. Cellulose tris(3,5-dimethylphenylcarbamate) (CDMPC) CSPs, for example, have demonstrated good baseline enantioseparation under normal-phase and polar organic modes nih.gov. At a semipreparative scale, these methods can isolate enantiomers with high purity (>98.8% ee) and yield (>99.0%) nih.gov. Other CSPs, such as Chirobiotic TAG, have also been optimized for baseline separation of ranolazine enantiomers researchgate.net.

Enantioselective Synthesis: As mentioned in the chemoenzymatic section, enantiopure chiral building blocks, such as (R)- and (S)-3-chloro-1-(2-methoxyphenoxy)propan-2-ol, derived from enzymatic kinetic resolution, serve as precursors for the enantioselective synthesis of ranolazine researchgate.net. Computational modeling combined with wet lab screening has also identified Candida antarctica lipase as an efficient catalyst for the selective synthesis of (S)-ranolazine researchgate.netrsc.orgrsc.org.

Structure-Activity Relationship (SAR) Studies of Ranolazine and Its Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the molecular structure of ranolazine and its derivatives correlates with their pharmacological activity. These studies aim to identify key structural features responsible for target interaction and to guide the design of new compounds with improved efficacy or altered profiles.

Identification of Key Pharmacophoric Features Governing Target Interaction

Ranolazine's primary mechanism of action involves the inhibition of the late sodium current (INa) in cardiac cells researchgate.netscirp.orgcda-amc.ca. SAR studies have indicated that the molecule's structure facilitates this interaction. The typical structure of ranolazine, characterized by a hydrophobic aromatic ring (2,6-dimethylphenyl group) and a hydrophilic tertiary amine (piperazine ring), separated by an amide linkage and a propanolamine (B44665) chain, is reminiscent of local anesthetics (LAs) nih.gov. This structural motif is believed to be crucial for its interaction with the sodium channel's ligand-binding site nih.gov.

The presence of the 2-methoxyphenoxy group and the specific arrangement of the piperazine ring and the N-(2,6-dimethylphenyl)acetamide moiety are critical for its activity. Modifications to these parts of the molecule have been explored to develop new generations of late INa inhibitors. For instance, research has focused on developing compounds with vastly improved properties compared to the first-generation inhibitor, ranolazine, by modifying its structure to enhance potency and selectivity acs.org. These SAR investigations have identified key pharmacophoric features that govern the interaction with sodium channels, paving the way for the design of novel cardiovascular agents.

Systematic Modification of Ranolazine Scaffold and Activity Assessment

Ranolazine's chemical structure comprises a piperazine ring, an acetamide linkage, a substituted phenyl ring, and a propyl-phenoxy ether moiety. Medicinal chemistry efforts have systematically modified this scaffold to understand how structural alterations impact its biological activity, particularly its interactions with cardiac ion channels.

Interaction with hERG Potassium Channels: Ranolazine is known to inhibit the human ether-à-go-go-related gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. Studies investigating the structural basis of this inhibition have revealed specific amino acid residues within the hERG channel pore that are critical for Ranolazine's binding. Mutations in these residues significantly alter Ranolazine's potency. For instance, mutations at the Y652 and F656 positions in the S6 transmembrane segment of the hERG channel dramatically reduce the drug's inhibitory effect. Specifically, the Y652A mutation resulted in an approximately 22-fold increase in the IC50 value compared to wild-type (WT) hERG, while the F656A mutation led to an approximately 53-fold increase. Similarly, mutations affecting channel inactivation, such as S620T and N588K, also decreased sensitivity to Ranolazine, with IC50 values increasing by approximately 73-fold and 15-fold, respectively. These findings highlight the importance of specific structural features within the Ranolazine molecule, likely its aromatic groups, for effective interaction with the hERG channel pore. nih.govresearchgate.netnih.gov

Vasodilating Analogs: Systematic modifications to the Ranolazine scaffold have yielded analogs with altered pharmacological profiles. One notable example involves the synthesis of diazabicyclic analogs of Ranolazine, where the piperazine ring was replaced with a (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety. Compounds such as (S,S,S)-5 and (S,S,R)-5, along with their epimeric mixture, were synthesized and evaluated for their vasomotor effects. These novel analogs demonstrated significantly greater vasodilating effects compared to Ranolazine itself. Their vasodilating activity was attributed to two components: an endothelium-dependent mechanism involving nitric oxide (NO) release, and a direct effect on vascular smooth muscle. Furthermore, these compounds induced the release of a prostanoid from the cyclooxygenase pathway, which contributed to their predominant vasodilation. nih.govresearchgate.net

Comparison with Similar Structures: Ranolazine's structure shares similarities with local anesthetics like lidocaine (B1675312), possessing hydrophobic and hydrophilic domains linked by an amide. However, Ranolazine's larger molecular size allows for a broader range of interactions with hERG pore side chains, particularly with residues like Y652 and F656, compared to lidocaine. nih.govresearchgate.netnih.gov

Table 1: Structure-Activity Relationship of Ranolazine on hERG Channel Inhibition

| Compound/Modification | Target | Assay Method | IC50 (μM) | Fold Change vs. WT | Citation |

| Ranolazine (WT) | hERG | Voltage Clamp | 8.03 | 1.0 | nih.govresearchgate.netnih.gov |

| Ranolazine | hERG (Y652A mutant) | Voltage Clamp | ~177 | ~22 | nih.govresearchgate.netnih.gov |

| Ranolazine | hERG (F656A mutant) | Voltage Clamp | ~426 | ~53 | nih.govresearchgate.netnih.gov |

| Ranolazine | hERG (S620T mutant) | Voltage Clamp | ~586 | ~73 | nih.govresearchgate.netnih.gov |

| Ranolazine | hERG (N588K mutant) | Voltage Clamp | ~120 | ~15 | nih.govresearchgate.netnih.gov |

Table 2: Vasodilating Activity of Diazabicyclic Ranolazine Analogs

| Compound | Vasodilating Effect vs. Ranolazine | Endothelium-Dependent Component | Endothelium-Independent Component | Citation |

| Ranolazine | Baseline | Present | Present | nih.govresearchgate.net |

| (S,S,S)-5 | Significantly Greater | Yes | Yes | nih.govresearchgate.net |

| (S,S,R)-5 | Significantly Greater | Yes | Yes | nih.govresearchgate.net |

| Epimeric mixture of 5 | Significantly Greater | Yes | Yes | nih.govresearchgate.net |

Design and Synthesis of Novel Ranolazine Analogs for Enhanced Mechanistic Selectivity

The design of novel Ranolazine analogs focuses on achieving enhanced mechanistic selectivity, meaning greater specificity for particular biological targets or pathways, thereby potentially reducing off-target effects and improving therapeutic outcomes.

Targeting Specific Ion Channel Functions: Ranolazine's known actions include the inhibition of the late sodium current (INa,late) and the rapid delayed rectifier potassium current (IKr). Research into its analogs explores ways to fine-tune these activities or introduce new ones. For instance, the diazabicyclic analogs demonstrated enhanced vasodilating properties, representing a shift in the primary observed mechanism of action compared to Ranolazine's antianginal effects. nih.govresearchgate.net

Achieving Selectivity in Ion Channel Modulation: While not direct Ranolazine analogs, studies on other ion channel modulators highlight principles applicable to Ranolazine analog design. For example, research on SLACK (Slack channel) potassium channel inhibitors has successfully developed compounds that exhibit high potency against SLACK channels while showing minimal activity against the critical hERG channel. Compound 9, a SLACK inhibitor, demonstrated no activity on hERG or KV7.2 channels, illustrating the potential to achieve selectivity between different ion channel subtypes through targeted structural modifications. This approach is crucial for designing safer and more effective modulators. mdpi.com

Computational Drug Design and SAR: Advanced computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in the rational design of novel analogs. These methods allow researchers to predict how structural changes will affect binding affinity and biological activity, guiding the synthesis of compounds with improved selectivity for specific ion channel targets, such as neuronal sodium channels (e.g., Nav1.1) which are implicated in epilepsy. mdpi.comresearchgate.netencyclopedia.pubmdpi.commdpi.com

Molecular and Cellular Pharmacodynamics of Ranolazine

Primary Mechanisms of Ion Channel Modulation

The principal pharmacological action of ranolazine (B828) is the selective inhibition of the late component of the fast inward sodium current (I_NaL). nih.govcvpharmacology.com This current, although small under normal physiological conditions, becomes pathologically enhanced during ischemia and in certain cardiac diseases, contributing to ionic dysregulation and cellular dysfunction. ecrjournal.com

Ranolazine demonstrates a notable selectivity for the late sodium current over the peak sodium current (I_NaP), which is responsible for the rapid upstroke of the cardiac action potential. nih.govfrontiersin.org This selective inhibition is a key feature of its mechanism, allowing it to address the pathological consequences of an enhanced I_NaL without significantly affecting normal cardiac conduction and contractility. frontiersin.org

The blockade of I_NaL by ranolazine is a complex process that involves direct interaction with the pore of the voltage-gated sodium channel, NaV1.5. nih.gov Ranolazine has been shown to interact with the inactivated state of the sodium channel, a characteristic that contributes to its use-dependent and frequency-dependent properties. nih.gov Studies have demonstrated that ranolazine can cause a hyperpolarizing shift in the steady-state inactivation curve of the sodium channel, indicating a higher affinity for the inactivated state. nih.gov Furthermore, it has been observed to slow the recovery from inactivation, which is a key factor in its frequency-dependent blockade. nih.gov

The inhibitory effect of ranolazine on the late sodium current is multifaceted, exhibiting dependence on several key physiological and pharmacological parameters. ecrjournal.comnih.gov

Voltage-Dependence: The inhibition of the peak sodium current by ranolazine is more pronounced at more depolarized membrane potentials. For instance, in HEK-293 cells expressing NaV1.5, the IC50 for peak I_Na inhibition decreased as the holding potential was made more positive, demonstrating a clear voltage-dependent action. nih.gov This property suggests that ranolazine's effects may be more pronounced in depolarized or ischemic tissues. nih.gov

Concentration-Dependence: Ranolazine reduces I_NaL in a concentration-dependent manner. The potency of this inhibition, as measured by the half-maximal inhibitory concentration (IC50), has been determined in various experimental models. nih.govfrontiersin.org

Frequency-Dependence (Use-Dependence): The blockade of both peak and late sodium currents by ranolazine is enhanced at higher stimulation frequencies. nih.gov This "use-dependent" block means that the inhibitory effect of ranolazine becomes more pronounced during tachycardia or in rapidly firing myocardial cells, which are often associated with pathological conditions. nih.gov This is attributed to the drug having more opportunities to bind to the open and inactivated states of the sodium channel during rapid firing and less time to dissociate during the shorter diastolic intervals. researchgate.net

The following interactive table summarizes the concentration-dependent and frequency-dependent inhibition of the late sodium current (I_NaL) by ranolazine in experimental models.

| Cell Type/Model | Current | Frequency (Hz) | IC50 (µM) |

| Canine Ventricular Myocytes | Late I_NaL | - | 5.9 |

| Canine Ventricular Myocytes | Peak I_Na | - | 294 |

| Rabbit Ventricular Myocytes | Late I_NaL | - | 17 |

| Rabbit Ventricular Myocytes | Peak I_Na | - | 1329 |

| R1623Q mutant Na+ channels (HEK293 cells) | Late I_NaL | 0.1 | 7.5 |

| R1623Q mutant Na+ channels (HEK293 cells) | Late I_NaL | 1 | 7.3 |

| R1623Q mutant Na+ channels (HEK293 cells) | Late I_NaL | 2 | 2.2 |

| R1623Q mutant Na+ channels (HEK293 cells) | Late I_NaL | 5 | 1.9 |

Under ischemic conditions, the enhanced late sodium current leads to an accumulation of sodium ions within the cardiac myocyte. ecrjournal.comoup.com This intracellular sodium overload is a critical step in the pathophysiology of ischemic injury. By selectively inhibiting I_NaL, ranolazine directly mitigates this sodium influx, thereby preventing the downstream deleterious consequences. youtube.com

The rise in intracellular sodium concentration has a profound impact on the function of the sodium-calcium exchanger (NCX). cvpharmacology.com The NCX normally operates in a forward mode, extruding calcium from the cell. However, when intracellular sodium levels are high, the exchanger can reverse its direction of operation, leading to an influx of calcium into the cell. frontiersin.org This reverse mode of the NCX is a major contributor to the calcium overload that occurs during ischemia. nih.gov

By preventing the initial rise in intracellular sodium, ranolazine indirectly prevents the reversal of the NCX and the subsequent calcium influx. frontiersin.org Some studies also suggest that ranolazine may directly inhibit the reverse mode of the NCX, further contributing to the reduction of intracellular calcium. nih.gov This reduction in calcium overload is a central aspect of ranolazine's cardioprotective effects. researchgate.net

The excessive intracellular calcium that results from sodium overload leads to impaired myocardial relaxation, a condition known as diastolic dysfunction. nih.gov The elevated diastolic calcium levels cause incomplete dissociation of calcium from the myofilaments, leading to increased diastolic tension and stiffness of the ventricular wall. nih.gov This increased stiffness impairs the heart's ability to fill with blood during diastole and can compress the coronary microcirculation, further exacerbating ischemia. cvpharmacology.comnih.gov

Modulation of the Rapid Delayed Rectifier Potassium Current (IKr) / hERG Channel

Ranolazine has been demonstrated to interact with the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG). This interaction is a key aspect of its electrophysiological profile.

Ranolazine inhibits the IKr/hERG channel in a concentration-dependent manner. Studies have reported varying IC50 values, which is the concentration required to inhibit 50% of the current. In canine ventricular myocytes, the IC50 for IKr inhibition was found to be 11.5 μM. nih.govahajournals.org Other research, utilizing Xenopus oocytes expressing the hERG channel, determined an IC50 of 106 μmol/l. nih.gov A separate study using cell lines expressing hERG channels reported an IC50 of approximately 8.03 μM. nih.govresearchgate.net This inhibition of IKr is a significant factor in the modest prolongation of the QT interval observed with ranolazine administration. hcahealthcare.comahajournals.org

| Preparation | IC50 for IKr/hERG Inhibition | Reference |

|---|---|---|

| Canine Ventricular Myocytes | 11.5 μM | nih.govahajournals.org |

| Xenopus Oocytes (expressing hERG) | 106 μmol/l | nih.gov |

| Cell Lines (expressing hERG) | 8.03 μM | nih.govresearchgate.net |

The inhibition of IKr by ranolazine has direct consequences for cardiac repolarization. By blocking this outward potassium current, ranolazine can prolong the action potential duration (APD). nih.govcinc.org However, the net effect of ranolazine on repolarization is complex due to its multi-channel blocking properties, including its effects on the late sodium current (late I_Na). nih.govtandfonline.com In some myocardial cell types, such as epicardial cells, ranolazine produces a concentration-dependent prolongation of the APD. nih.govahajournals.org Conversely, in midmyocardial (M) cells and Purkinje fibers, where the late I_Na is more prominent, ranolazine can lead to an abbreviation of the APD. nih.govnih.govahajournals.org This differential effect results in a reduction or no change in the transmural dispersion of repolarization (TDR), which is the difference in repolarization times across the ventricular wall. nih.govahajournals.orgnih.gov Ranolazine's ability to suppress early afterdepolarizations (EADs) induced by selective IKr blockers further highlights its complex influence on repolarization. nih.govahajournals.org

Effects on Peak Sodium Current (I_Na,peak) in Atrial vs. Ventricular Myocytes

Ranolazine also modulates the peak inward sodium current (I_Na,peak), and its effects exhibit notable differences between atrial and ventricular tissues.

Ranolazine demonstrates a potent use-dependent or frequency-dependent inhibition of the peak sodium current, particularly in atrial myocytes. nih.govnih.govnih.gov This means that the blocking effect becomes more pronounced at higher heart rates. nih.gov This use-dependent block is a key factor in its atrial-selective antiarrhythmic properties. nih.govresearchgate.net By preferentially blocking sodium channels at rapid rates, ranolazine can help to suppress atrial tachyarrhythmias. nih.gov The mechanism for this use-dependent block involves the drug binding to the open or inactivated states of the sodium channel. nih.gov

The atrial selectivity of ranolazine's peak I_Na inhibition is a critical aspect of its pharmacological profile. nih.govnih.gov Several factors contribute to this differential sensitivity. Atrial myocytes inherently have a more negative resting membrane potential and a more negative steady-state inactivation curve for the sodium current compared to ventricular myocytes. nih.govnih.gov These biophysical properties, combined with the shorter diastolic intervals in the atria during rapid rates, make atrial sodium channels more susceptible to ranolazine's use-dependent block. nih.gov In contrast, the inhibition of peak I_Na in ventricular myocytes occurs at concentrations well beyond the typical therapeutic range. nih.gov For instance, the IC50 for tonic block of peak I_Na in ventricular myocytes from non-failing hearts is approximately 294 μM. nih.gov This atrial-selective action allows ranolazine to exert antiarrhythmic effects in the atria with minimal impact on ventricular conduction at normal heart rates. nih.govnih.gov

Interactions with L-Type Calcium Channels (I_CaL)

Ranolazine's interactions with L-type calcium channels (I_CaL) are generally modest at therapeutic concentrations. Studies have shown that ranolazine has a relatively small effect on the basal calcium current. nih.govnih.gov One study reported that a concentration of 100 μM resulted in only an 11.3% inhibition of the basal I_CaL. nih.govnih.gov The IC50 for inhibition of peak I_CaL in canine ventricular myocytes has been reported to be 296 μM, a concentration significantly higher than that required for its effects on other channels. nih.govahajournals.orgnih.gov

However, ranolazine can more significantly attenuate the beta-adrenoceptor-stimulated calcium current. nih.govnih.gov For example, 10 μM of ranolazine was found to inhibit the isoprenaline-induced increase in I_CaL by 47.6%. nih.govnih.gov This suggests that ranolazine's effects on calcium currents may be more pronounced under conditions of sympathetic stimulation. nih.govnih.gov The concurrent, albeit less potent, inhibition of inward calcium currents may contribute to the limited QT prolongation observed with ranolazine, providing a "repolarization reserve". nih.gov

| Condition | Effect of Ranolazine on I_CaL | Concentration | Reference |

|---|---|---|---|

| Basal Current | 11.3% inhibition | 100 μM | nih.govnih.gov |

| Peak I_CaL (Canine Ventricular Myocytes) | IC50 of 296 μM | N/A | nih.govahajournals.orgnih.gov |

| Beta-adrenoceptor Stimulated Current (Isoprenaline-induced) | 47.6% inhibition of the increase | 10 μM | nih.govnih.gov |

Characterization of Weak Inhibitory Effects

Ranolazine exerts its electrophysiological effects through the inhibition of several cardiac ion currents. Notably, its inhibitory actions on certain channels are characterized as weak, particularly when compared to its more potent effects on the late sodium current. In ventricular myocytes, the two ion currents most sensitive to ranolazine are the late/persistent sodium current (late INa) and the rapidly activating delayed-rectifier potassium current (IKr). nih.gov

However, its effects on other channels are less pronounced. For instance, ranolazine is considered a weak inhibitor of the L-type calcium current (ICa,L). nih.govyoutube.com In canine ventricular myocytes, ranolazine inhibits the peak ICa,L with a 50% inhibitory concentration (IC50) of 296 μM and the late component of ICa,L with an IC50 of 50 μM. nih.govahajournals.org Within the therapeutic plasma concentration range of 2 to 8 μM, this translates to a reduction in late ICa,L by approximately 25% to 30%. nih.gov Studies on guinea pig ventricular myocytes showed that ranolazine at concentrations of 3 μM and 30 μM reduced the amplitude of ICa,L by only 8% and 13%, respectively. nih.gov

The drug also weakly inhibits the slow component of the delayed rectifier potassium current (IKs), with one study reporting a 17% inhibition at a concentration of 30 μM. ahajournals.orgnih.gov In contrast, it demonstrates little to no inhibitory effect on the transient outward potassium current (Ito) or the inward rectifier potassium current (IK1). ahajournals.orgnih.gov The following table summarizes the inhibitory concentrations for various ion channels.

| Ion Current | IC₅₀ (μM) | Cell Type | Notes |

|---|---|---|---|

| Late Sodium Current (Late INa) | 5.9 | Canine Ventricular Myocytes | One of the most sensitive currents to ranolazine. |

| Rapidly Activating Delayed-Rectifier Potassium Current (IKr) | 11.5 | Canine Ventricular Myocytes | Contributes to action potential repolarization. |

| Late L-type Calcium Current (Late ICa) | 50 | Canine Ventricular Myocytes | Weak inhibitory effect. |

| Sodium-Calcium Exchanger Current (INa-Ca) | 91 | Canine Ventricular Myocytes | Moderate inhibitory effect. |

| Peak L-type Calcium Current (Peak ICa) | 296 | Canine Ventricular Myocytes | Characterized as a weak inhibitory effect. |

| Slowly Activating Delayed-Rectifier Potassium Current (IKs) | >30 (17% inhibition at 30 μM) | Canine Ventricular Myocytes | Very weak inhibitory effect. |

Contribution to Overall Cellular Electrophysiology

In isolated canine ventricular wedge preparations, ranolazine produces a concentration-dependent prolongation of the APD in epicardial cells but causes an abbreviation of the APD in midmyocardial (M) cells. ahajournals.orgnih.gov This differential effect leads to a reduction or no significant change in the transmural dispersion of repolarization (TDR), which is the difference in repolarization time across the ventricular wall. ahajournals.orgnih.gov By reducing TDR, ranolazine may mitigate the risk of certain arrhythmias. ahajournals.orgnih.gov Furthermore, ranolazine's ability to suppress early afterdepolarizations (EADs) is another key aspect of its antiarrhythmic potential. ahajournals.orgnih.gov

Mechanisms of Myocardial Energy Metabolism Modulation

Investigating the Shift from Fatty Acid Oxidation to Glucose Oxidation in Cardiac Cells

A primary mechanism attributed to ranolazine is the modulation of myocardial energy metabolism. nih.govmdpi.com It is characterized as a partial fatty acid oxidation (pFOX) inhibitor. nih.govresearchgate.net Under normal aerobic conditions, the heart derives most of its energy (approximately 90%) from the oxidation of fatty acids. nih.gov Ranolazine partially inhibits this pathway, causing a metabolic shift that favors an increase in glucose oxidation to generate ATP. nih.govnih.gove-century.us

Studies in isolated, perfused rat hearts demonstrated that ranolazine significantly stimulates glucose oxidation under normoxic, ischemic, and reperfusion conditions. ahajournals.org In working rat hearts, a 10 μmol/L concentration of ranolazine was shown to significantly increase glucose oxidation by 1.5- to 3-fold under various conditions. ahajournals.org This shift is considered beneficial, particularly during ischemia, as glucose oxidation requires less oxygen than fatty acid oxidation for the same amount of ATP produced. nih.govnih.gov The precise molecular target for this metabolic effect is not fully elucidated, but it is proposed to involve the inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase.

Impact on Cellular ATP Production Efficiency and Oxygen Consumption

The metabolic shift induced by ranolazine enhances the efficiency of oxygen utilization in the myocardium. managedhealthcareexecutive.com While fatty acid oxidation yields more ATP per mole of substrate, glucose oxidation produces more ATP per molecule of oxygen consumed. nih.govahajournals.org This improved ATP-to-oxygen ratio is particularly advantageous in ischemic conditions where oxygen supply is limited. nih.govahajournals.org

Effects on Glycolysis and Gluconeogenesis in Hepatic Models

Ranolazine's metabolic effects extend beyond cardiac tissue, with studies demonstrating significant actions in the liver. In isolated perfused rat liver models, ranolazine was found to inhibit fatty acid uptake and oxidation. nih.gov This is achieved through at least two mechanisms: the inhibition of fatty acid transport across the cell membrane and the inhibition of mitochondrial electron transfer. nih.gov

Regarding carbohydrate metabolism, ranolazine influences glycolysis and gluconeogenesis. Studies using perfused rat livers have shown that ranolazine increases glycolysis and glycogenolysis while decreasing gluconeogenesis. scirp.orgscirp.org The inhibition of gluconeogenesis was observed to be as high as 85%. scirp.org These effects were accompanied by an inhibition of oxygen consumption and an increase in the NADH/NAD+ ratio in both the cytosolic and mitochondrial compartments. scirp.orgscirp.org More recent investigations in obese mouse models suggest that ranolazine's ability to improve glycemic control and reduce hepatic steatosis may be linked to its capacity to increase the activity of hepatic pyruvate (B1213749) dehydrogenase (PDH), the rate-limiting enzyme in glucose oxidation. jci.orgnih.gov

Ancillary Molecular and Cellular Actions

Beyond its primary effects on ion channels and cardiac metabolism, ranolazine has been shown to possess several other molecular and cellular actions.

Anti-inflammatory Effects: Ranolazine has demonstrated anti-inflammatory properties. In human umbilical vein endothelial cells (HUVEC), treatment with ranolazine led to a significant reduction in the expression of adhesion molecules such as E-selectin, vascular cell adhesion molecule-1 (VCAM-1), and intercellular adhesion molecule-1 (ICAM-1) following inflammatory stimulation. nih.gov

Inhibition of Respiratory Complex I: In isolated rat heart mitochondria, ranolazine was found to be a weak inhibitor of the mitochondrial respiratory complex I. nih.gov This effect was more potent in broken or uncoupled mitochondria compared to coupled mitochondria. nih.gov

Effects on Neuronal Channels: Ranolazine has been shown to block brain sodium channel (NaV1.2) excitability. researchgate.net This suggests potential actions on axonal excitability and opens the possibility for therapeutic applications in central nervous system disorders associated with persistent sodium currents. researchgate.net

Adrenergic Receptor Antagonism: The compound exhibits antagonistic activity towards alpha-1 adrenergic receptors, which may contribute to vasodilation. youtube.comnih.gov

Inhibition of TASK-1 Channels: Ranolazine has been found to inhibit TASK-1, an atrial-specific two-pore domain potassium (K2P) channel that can be upregulated in atrial fibrillation. nih.gov

Alpha-1 Adrenergic Receptor Antagonism and Signaling Pathways

Ranolazine exhibits antagonistic effects on alpha-1 adrenergic receptors, which contributes to its vascular effects. nih.govnih.gov This action is independent of its well-known role as a late sodium current inhibitor. nih.gov In vascular smooth muscle cells, ranolazine has been shown to inhibit contractions induced by phenylephrine (B352888), an alpha-1 adrenergic agonist. nih.govresearchgate.net This effect is achieved through a dose-dependent relaxation of pre-contracted arterial rings. nih.gov

The signaling pathway involves the direct competition of ranolazine with alpha-1 adrenergic agonists for receptor binding. researchgate.net This has been demonstrated by the rightward shift of the dose-response curve for phenylephrine in the presence of ranolazine. nih.gov Furthermore, ranolazine has been observed to reduce the binding of fluorescent alpha-1 adrenergic antagonists to vascular smooth muscle cells, providing further evidence of its direct interaction with these receptors. researchgate.net The combined effect of alpha-1 adrenergic antagonism and inhibition of voltage-gated sodium channels in smooth muscle cells is thought to be a key mechanism behind the vasorelaxant properties of ranolazine. nih.govnih.gov In some models, the relaxant effects of ranolazine that are mediated by its antiadrenergic action have been shown to involve an increase in the involvement of large conductance Ca2+-activated K+ channels.

Direct Modulation of Myofilament Calcium Sensitivity

Ranolazine has been shown to directly modulate the calcium sensitivity of myofilaments, particularly in pathological conditions such as diastolic dysfunction. nih.govahajournals.orgahajournals.org In a mouse model of hypertension-induced diastolic dysfunction, ranolazine treatment reversed the increased myofilament response to calcium. nih.govahajournals.orgahajournals.org This effect is independent of changes in the late inward sodium current or calcium transients in the myocytes from these models. ahajournals.orgahajournals.org

The mechanism appears to involve a direct interaction with the contractile apparatus. nih.govahajournals.org In detergent-extracted fiber bundles from hearts with diastolic dysfunction, there is an observed increase in myofilament response to Ca2+ which is associated with the glutathionylation of myosin binding protein C. ahajournals.orgahajournals.org Ranolazine treatment was found to ameliorate this heightened Ca2+ response and improve cross-bridge kinetics. ahajournals.orgahajournals.org In some experimental models of hypertrophic cardiomyopathy, ranolazine has been shown to slightly desensitize myofilaments to calcium, contributing to its beneficial effects. researchgate.net

| Experimental Model | Key Finding | Reference |

| Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive mouse | Ranolazine reversed increased myofilament Ca2+ sensitivity and improved diastolic function. | nih.govahajournals.orgahajournals.org |

| Detergent extracted fiber bundles from DOCA-salt hearts | Ranolazine ameliorated the heightened Ca2+ response and cross-bridge kinetics. | ahajournals.orgahajournals.org |

| Mybpc3-KI mice (hypertrophic cardiomyopathy model) | Ranolazine slightly desensitized myofilaments to Ca2+. | researchgate.net |

Influence on Stretch-Activated Channels and Na+/H+ Exchanger Activation

Mechanical stretch of myocytes can lead to an increase in sodium influx through mechanisms that include the activation of stretch-activated channels and the Na+/H+ exchanger. researchgate.net This can result in calcium overload and create a substrate for arrhythmias. researchgate.net Ranolazine has been shown to have beneficial effects in the context of myocardial stretch. researchgate.net

While direct modulation of stretch-activated channels by ranolazine is an area of ongoing investigation, its known effects on sodium and calcium homeostasis are relevant. By inhibiting the late sodium current, ranolazine can indirectly counteract the downstream consequences of stretch-induced sodium entry, thereby reducing the subsequent calcium overload. researchgate.net Some studies have suggested that the reduction in the proarrhythmic effects of stretch can be achieved through the blockade of Na+/Ca2+ and Na+/H+ exchangers. researchgate.net Ranolazine's ability to attenuate the effects of myocardial stretch is thought to be one of its antiarrhythmic mechanisms. researchgate.net

Role in Mitochondrial Electron Transfer and Cellular Redox State Regulation

Ranolazine has been shown to play a role in regulating mitochondrial function and the cellular redox state, particularly under conditions of ischemia-reperfusion injury. nih.govnih.gov It can reduce the production of reactive oxygen species (ROS) and preserve mitochondrial integrity. nih.gov One proposed mechanism for this is the inhibition of complex I of the mitochondrial electron transport chain. nih.gov This action is thought to be more pronounced in uncoupled mitochondria, where a lower membrane potential may favor the uptake of the charged form of ranolazine. nih.gov

By inhibiting complex I, ranolazine may decrease the electron flow to complex III, a primary site of ROS generation, thereby reducing oxidative stress. nih.gov Furthermore, ranolazine treatment has been associated with a reduction in the release of cytochrome c from mitochondria, which can act as a scavenger of superoxide (B77818) radicals. nih.gov In models of atrial fibrillation, ranolazine has been shown to restore mitochondrial function, suppress oxidative stress, and inhibit apoptosis of atrial cells. nih.gov This is associated with the restoration of mitochondrial membrane potential, ATP production, and the activities of complex I and III. nih.gov

| Effect of Ranolazine | Proposed Mechanism | Reference |

| Reduced ROS production | Inhibition of mitochondrial complex I, preservation of cytochrome c scavenging capacity. | nih.gov |

| Restored mitochondrial function in atrial fibrillation | Improved mitochondrial membrane potential, ATP production, and complex I & III activities. | nih.gov |

Impact on Ca2+-Calmodulin-Dependent Protein Kinase (CaMKII) Activity and Downstream Signaling

Ranolazine has a significant impact on the activity of Ca2+-Calmodulin-Dependent Protein Kinase (CaMKII) and its downstream signaling pathways. mdpi.comtandfonline.comahajournals.org In pathological conditions such as hypertrophic cardiomyopathy, increased late sodium current leads to intracellular calcium accumulation and subsequent activation of CaMKII. mdpi.comahajournals.org Ranolazine, by inhibiting the late sodium current, reduces intracellular sodium and calcium levels, thereby preventing the pathological increase in CaMKII activity. mdpi.comahajournals.org

The inhibition of CaMKII activation by ranolazine has been shown to prevent adverse cardiac remodeling and myocardial dysfunction. mdpi.comahajournals.org In a mouse model of hypertrophic cardiomyopathy, ranolazine treatment prevented the increase in CaMKII autophosphorylation, a marker of its activation. ahajournals.org This, in turn, prevented the increased phosphorylation of phospholamban, a downstream target of CaMKII. ahajournals.org Furthermore, ranolazine has been shown to inhibit CaMKII-dependent signaling pathways that are involved in cardiac hypertrophy. tandfonline.com In skeletal muscle cells, ranolazine has been observed to stimulate calcium signaling through the modulation of CaMKII, which may play a role in myogenesis. nih.gov

Modulation of Endothelial Function and Nitric Oxide Synthesis in Cellular Models

Ranolazine has been shown to improve endothelial function, an effect that may contribute to its anti-anginal properties. nih.govnih.gov In patients with stable coronary artery disease, treatment with ranolazine resulted in a significant improvement in endothelial-dependent vasodilation. nih.gov This was accompanied by a reduction in the levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase, and a near-significant decrease in C-reactive protein, a marker of inflammation. nih.gov

The vasodilatory effect of ranolazine is predominantly endothelium-independent, but the synthesis and release of nitric oxide (NO) from the endothelium can contribute to its relaxing action. nih.gov In rat aortic rings with intact endothelium, the presence of L-NAME, a nitric oxide synthase inhibitor, shifted the concentration-response curve for ranolazine to the right, indicating a role for NO in its effects. nih.gov In human saphenous vein, the relaxant effects of ranolazine were partially mediated by endothelial nitric oxide.

Preclinical Pharmacological Investigations of Ranolazine

Investigation of Ranolazine (B828) in Non-Cardiac Preclinical Models

Neurological Models: Potential Antiepileptic and Neuropathic Pain Mechanisms

Modulation of Epileptiform Activity in Rodent Models

Preclinical studies have indicated that ranolazine possesses anticonvulsant potential, behaving as an antiseizure agent in rodent models. In the maximal electroshock (MES) test in mice, ranolazine demonstrated efficacy. mdpi.com Specifically, in the SCN2aQ54 mouse model, which features epilepsy-associated sodium channel mutations, ranolazine treatment resulted in an approximate 50% reduction in seizure frequency. mdpi.comresearchgate.net Further research in rat hippocampal neurons has shown that ranolazine can suppress epileptiform activity induced by N-methyl D-aspartate (NMDA) receptor activation. mdpi.comresearchgate.net The underlying mechanism is believed to involve the blockade of persistent (late) sodium currents (INaL), which are known to contribute to neuronal hyperexcitability. mdpi.comresearchgate.netnih.govresearchgate.net Importantly, ranolazine's action appears to be selective, as it has not shown significant effects on voltage-gated potassium channels or key neurotransmitter systems such as NMDA and GABA. mdpi.com However, it is noteworthy that ranolazine may exhibit antagonistic interactions with certain classical antiepileptic drugs, including carbamazepine, phenytoin, and phenobarbital, suggesting a need for caution in co-administration. mdpi.com

Table 1: Ranolazine's Effect on Seizure Frequency in a Rodent Epilepsy Model

| Model/Condition | Treatment | Seizure Frequency Reduction | Source |

| SCN2aQ54 mice | Ranolazine | ~50% | mdpi.comresearchgate.net |

Metabolic Syndrome Models: Preclinical Evaluation of Insulin (B600854) Sensitivity and Glucose Homeostasis

Ranolazine has demonstrated antidiabetic properties in preclinical investigations, influencing glucose homeostasis through various mechanisms. nih.govjrespharm.comnih.govjci.orgresearchgate.net In animal models of diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetes in mice, ranolazine treatment has been associated with a significant reduction in fasting plasma glucose and hemoglobin A1c (HbA1c) levels. jrespharm.comnih.govresearchgate.net For example, after eight weeks of treatment in STZ-induced diabetic mice, ranolazine lowered fasting plasma glucose from 273 ± 23 mg/dl in the vehicle group to 187 ± 19 mg/dl. researchgate.net Concurrently, HbA1c levels decreased from 5.8 ± 0.4% to 4.5 ± 0.2% in the ranolazine-treated group compared to controls. researchgate.net Ranolazine has also been observed to improve pancreatic β-cell function and survival in diabetic models, with treated mice showing healthier islet morphology and a higher β-cell mass (69 ± 2% per islet) compared to vehicle-treated controls (50 ± 5% per islet), alongside a reduction in pancreatic apoptotic cells. researchgate.net Furthermore, ranolazine has been shown to enhance glucose-stimulated insulin secretion in isolated rat and human islets in a glucose-dependent manner. researchgate.net Preclinical data also suggest that ranolazine may lower glucagon (B607659) secretion from pancreatic α-cells by blocking sodium channels (specifically the Nav1.3 isoform), contributing to its glucose-lowering effects. nih.gov In models of obesity, ranolazine administration has reversed obesity-induced glucose intolerance, decreased body weight, and reduced hepatic steatosis. jci.orgresearchgate.net While it improved glycemia, one study noted no impact on skeletal muscle insulin sensitivity in obese mice. jci.orgresearchgate.net The drug may also increase hepatic pyruvate (B1213749) dehydrogenase (PDH) activity, a key enzyme in glucose oxidation. jci.org

Table 2: Ranolazine's Impact on Glycemic Control and Pancreatic Function in STZ-Induced Diabetic Mice

| Parameter | Vehicle Group | Ranolazine (20 mg/kg) | p-value | Source |

| Fasting Plasma Glucose (mg/dl) | 273 ± 23 | 187 ± 19 | < 0.05 | researchgate.net |

| HbA1c (%) | 5.8 ± 0.4 | 4.5 ± 0.2 | < 0.05 | researchgate.net |

| β-cell Mass (% per islet) | 50 ± 5 | 69 ± 2 | < 0.01 | researchgate.net |

| Pancreatic Apoptotic Cells (% per islet) | 24 ± 4 | 14 ± 2 | < 0.05 | researchgate.net |

Anti-inflammatory and Anti-atherosclerotic Mechanisms in Animal Models

Ranolazine exhibits significant anti-inflammatory properties, which may contribute to its broader therapeutic potential. mdpi.comnih.govplos.orgnih.govnews-medical.netpnrjournal.comresearchgate.net Preclinical studies have demonstrated that ranolazine can reduce levels of key inflammatory markers, including C-reactive protein (CRP), interleukins (IL-1, IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.complos.orgnih.govnews-medical.netpnrjournal.comresearchgate.net In animal models of atherosclerosis, such as LDL receptor knockout mice, ranolazine has been shown to inhibit the progression of atherosclerotic plaques. mdpi.com This anti-atherosclerotic effect is attributed to the drug's ability to inhibit the NF-κB pathway, thereby reducing the production of adhesion molecules and pro-inflammatory cytokines by endothelial cells. mdpi.comnews-medical.net Ranolazine's mechanism involves modulating intracellular sodium concentration, which impacts inflammatory responses. news-medical.net In models of diabetic nephropathy, ranolazine demonstrated renoprotective effects by reducing inflammatory mediators like CRP, IL-6, and TNF-α, alongside its glucose-lowering actions. pnrjournal.com Studies evaluating ranolazine in acute and subacute inflammation models in rats showed that its anti-inflammatory effects were comparable to those of aspirin. nih.govresearchgate.net These effects were observed through reductions in paw edema in acute models and decreased granuloma formation in subacute models. nih.govresearchgate.net

Exploration of Anti-cancer Activities in In Vitro Cell Lines

Emerging research suggests that ranolazine may possess anti-cancer properties, particularly concerning cell invasiveness and metastasis. nih.govresearchgate.netresearchgate.netresearchgate.net In vitro studies using human breast cancer cell lines, such as MDA-MB-231, have shown that ranolazine can suppress pro-invasive cellular morphology and reduce extracellular matrix degradation. nih.govresearchgate.netresearchgate.net Ranolazine has demonstrated significant inhibition of cellular invasiveness through Matrigel matrices, with these effects sometimes occurring independently of changes in cell proliferation. nih.govresearchgate.netresearchgate.net The anti-invasive effects of ranolazine have been observed to be dose-dependent and particularly pronounced under hypoxic conditions, which are common in solid tumors. nih.govresearchgate.net For instance, concentrations as low as 2.5 μM under hypoxia have shown anti-invasive effects in certain cancer cell lines. nih.govresearchgate.net Research indicates that ranolazine's anti-cancer potential may be linked to its ability to modulate voltage-gated sodium channels (VGSCs), which are increasingly recognized for their role in cancer cell invasiveness. nih.govresearchgate.netresearchgate.net While some studies suggest the anti-invasive effect is dependent on VGSCs, others indicate it might be independent of these channels in certain cancer types, such as melanoma. nih.gov There is also evidence that ranolazine's anti-cancer effectiveness could be enhanced through co-administration with other therapeutic agents. nih.govresearchgate.net

Compound Names

Ranolazine

Preclinical Pharmacokinetics and Metabolism of Ranolazine

Absorption, Distribution, and Excretion in Preclinical Systems

Preclinical studies have established the fundamental pharmacokinetic profile of Ranolazine (B828). Following oral administration, the absolute bioavailability of Ranolazine ranges from 35% to 50%. nih.gov Peak plasma concentrations are typically observed within one hour of administration of an immediate-release formulation. nih.gov The extent of absorption from its extended-release formulation is not significantly affected by food. nih.govresearchgate.net

Ranolazine exhibits moderate binding to plasma proteins, approximately 61-64%, over its therapeutic concentration range. nih.govresearchgate.net A stereoselective pharmacokinetic study in rats revealed significant differences between its enantiomers; the peak concentration (Cmax) and area under the curve (AUC) of R-(+)-ranolazine were 2.05 and 2.72 times higher, respectively, than those of S-(−)-ranolazine. rsc.org This suggests that R-(+)-ranolazine has a more substantial absorption or a slower metabolism rate compared to its S-(−) counterpart in this preclinical model. rsc.org

The volume of distribution (Vd) at steady state is large, ranging from 85 to 180 L in early studies. nih.govresearchgate.net Specific preclinical studies in rats have provided more granular data. In non-diabetic rats, the Vd was reported to be 60.77 ± 2.32 L/Kg, whereas in a diabetic rat model, the Vd was significantly higher at 133.70 ± 2.81 L/Kg. nih.gov This suggests that disease states can significantly alter the distribution of the compound.

Tissue distribution studies in rats have shown that Ranolazine is widely distributed throughout the body. The highest concentrations of the R-(+)-enantiomer were found in the liver, followed by the kidneys, heart, lungs, and spleen. rsc.org

Excretion of Ranolazine and its metabolites occurs primarily via the kidneys. Following administration of a radiolabeled dose, approximately 73-75% of the dose is recovered in the urine, with about 25% found in the feces. nih.govresearchgate.net A very small fraction of the dose, less than 5%, is excreted as unchanged Ranolazine in both urine and feces, indicating extensive metabolism. nih.govresearchgate.net

Table 1: Preclinical Pharmacokinetic Parameters of Ranolazine in Animal Models

| Parameter | Species/Model | Value | Reference |

|---|---|---|---|

| Absolute Bioavailability | General | 35-50% | nih.gov |

| Protein Binding | General | 61-64% | nih.gov |

| Tmax (Sustained Release) | Beagle Dog | 3.00 ± 0.50 h | researchgate.net |

| Volume of Distribution (Vd) | Non-Diabetic Rat | 60.77 ± 2.32 L/Kg | nih.gov |

| Volume of Distribution (Vd) | Diabetic Rat | 133.70 ± 2.81 L/Kg | nih.gov |

| Clearance (CL) | Non-Diabetic Rat | 9.91 ± 4.83 ng/ml/h | nih.gov |

| Clearance (CL) | Diabetic Rat | 21.80 ± 5.00 ng/ml/h | nih.gov |

| Primary Route of Excretion | General | Renal (73-75% of dose) | nih.govresearchgate.net |

| Unchanged Drug in Excreta | General | <5% | nih.govresearchgate.net |

Biotransformation Pathways and Metabolite Characterization

Ranolazine undergoes rapid and extensive biotransformation in preclinical models, consistent with observations that less than 5% of the parent drug is excreted unchanged. nih.govresearchgate.net The metabolism is complex, with numerous pathways contributing to its clearance. Early characterization studies identified as many as fourteen primary metabolic pathways. researchgate.net

The main biotransformation routes include:

N-dealkylation of the piperazine (B1678402) ring.

O-demethylation .

O-dearylation of the methoxyphenoxy moiety.

Hydrolysis of the amide group.

Oxygenation (hydroxylation) at various positions on the molecule. researchgate.net

Direct conjugation , particularly with glucuronic acid.

These pathways often occur in combination, leading to a wide array of secondary metabolites. researchgate.net

The metabolism of Ranolazine is predominantly mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for its biotransformation, accounting for approximately 70-85% of its clearance. researchgate.netresearchgate.net CYP2D6 plays a secondary, but significant, role, contributing to about 10-15% of its metabolism. researchgate.netresearchgate.net

Several key Phase I metabolites of Ranolazine have been identified and characterized in preclinical and clinical studies. Liquid chromatography-mass spectrometry (LC-MS) has been a critical tool in their structural elucidation. researchgate.net Some of the principal metabolites identified include CVT-2738, CVT-4786, CVT-2514, and CVT-2512. researchgate.net

The formation of these metabolites is linked to specific biotransformation pathways:

CVT-2738 and CVT-4786 are products of N-dealkylation.

CVT-2514 is formed via O-demethylation.

CVT-2512 results from O-dearylation of the methoxyphenoxy group.

In plasma, at least three metabolites have been observed at concentrations greater than 10% of the parent compound, indicating that they are major circulating metabolites. researchgate.net

Table 2: Major Identified Metabolites of Ranolazine and Their Formation Pathways

| Metabolite | Formation Pathway | Reference |

|---|---|---|

| CVT-2738 | N-dealkylation | researchgate.net |

| CVT-4786 | N-dealkylation | |

| CVT-2514 | O-demethylation | researchgate.net |

| CVT-2512 | O-dearylation | researchgate.net |

The pharmacological activity of Ranolazine's metabolites has not been fully characterized, but some preclinical investigations have provided initial insights. A study involving the chemical synthesis of five principal metabolites (CVT-2512, CVT-2513, CVT-2514, CVT-2738, and CVT-4786) assessed their effects on myocardial ischemia induced by isoprenaline in mice.

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Simulation

While specific, fully developed preclinical pharmacokinetic-pharmacodynamic (PK/PD) models for Ranolazine are not extensively detailed in published literature, a wealth of preclinical data exists that establishes clear relationships between Ranolazine exposure (PK) and its pharmacological effects (PD). These data form the foundation for constructing such models.

Preclinical studies in various animal models have linked Ranolazine concentrations to specific pharmacodynamic endpoints:

Metabolic Modulation: In an isolated rabbit heart model, Ranolazine demonstrated a concentration-dependent ability to limit the decrease in cardiac ATP during ischemia, providing a direct link between drug concentration and its cardio-protective metabolic effect. nih.gov

Antiarrhythmic Effects: In dog models of arrhythmia, Ranolazine has shown efficacy in preventing atrial ectopic beats and the initiation of atrial fibrillation. nih.gov Its multichannel blocking effects on IKr, fast inactivating INa, and late INa currents are concentration-dependent and contribute to the observed antiarrhythmic outcomes. nih.gov

Vascular Effects: In anesthetized pigs, intracoronary administration of Ranolazine produced a vasodilatory effect, and in rabbit aortic rings, it exhibited a vasorelaxant effect. nih.gov These studies establish a relationship between local drug concentration and vascular response.

Anticonvulsant Potential: In a mouse model of maximal-electroshock (MES)-induced seizures, Ranolazine demonstrated dose-dependent antiseizure activity, providing a clear PK/PD relationship for its effects on neuronal excitability. mdpi.com

These preclinical investigations provide the necessary dose-response and concentration-effect data that are essential inputs for PK/PD modeling and simulation, allowing for the prediction of pharmacological effects based on pharmacokinetic profiles.

Mechanistic Drug-Drug Interaction Studies in Preclinical Models

Preclinical models, both in vitro and in vivo, have been instrumental in elucidating the mechanisms behind Ranolazine's potential for drug-drug interactions (DDIs). These studies have focused on its role as a substrate and inhibitor of key metabolic enzymes and drug transporters.

Ranolazine is a known substrate for CYP3A4, CYP2D6, and the efflux transporter P-glycoprotein (P-gp). researchgate.netresearchgate.net This substrate profile makes its pharmacokinetics susceptible to alteration by inhibitors or inducers of these pathways.

CYP3A4 Inhibition: In vitro studies confirmed that potent CYP3A4 inhibitors like ketoconazole (B1673606) significantly reduce the metabolic transformation of Ranolazine, leading to increased plasma concentrations. nih.gov

P-gp Modulation: As a P-gp substrate, its absorption and disposition can be influenced by P-gp modulators. researchgate.net A preclinical study in a streptozotocin-induced diabetic rat model provided mechanistic insights into this interaction. The study found that diabetic rats had a significantly lower area under the curve (AUC) and peak concentration (Cmax) of Ranolazine compared to non-diabetic controls. nih.govresearchgate.net The researchers suggested that this could be due to the induction of P-gp expression in the diabetic state, leading to increased efflux and reduced systemic exposure of Ranolazine. nih.gov

In addition to being a substrate, Ranolazine also acts as an inhibitor of certain pathways, creating the potential to affect the pharmacokinetics of co-administered drugs.

CYP2D6 Inhibition: Ranolazine is a known inhibitor of CYP2D6, which is the basis for its non-linear, saturable elimination kinetics. nih.gov

P-glycoprotein Inhibition: Preclinical data underpins the clinical observation that Ranolazine can increase the concentration of co-administered P-gp substrates. For example, it increases the AUC of digoxin (B3395198) by 40-60% through the inhibition of P-gp-mediated efflux. nih.gov

Organic Cation Transporter (OCT2) Inhibition: Mechanistic studies have shown that Ranolazine inhibits OCT2, a transporter involved in the renal secretion of metformin (B114582). This provides a clear preclinical basis for the clinically observed increase in metformin concentrations when co-administered with Ranolazine.

These preclinical mechanistic studies are vital for predicting and understanding potential DDIs, informing which combinations of drugs require further investigation.

Inhibition and Induction Potential of Drug Metabolizing Enzymes (e.g., CYP, P-glycoprotein)

Preclinical investigations have established that ranolazine is a substrate for both CYP3A4 and, to a lesser extent, CYP2D6 enzymes. This metabolic pathway indicates that substances interfering with these enzymes could alter ranolazine's plasma concentrations.

Ranolazine itself has demonstrated inhibitory effects on these metabolic pathways. It is characterized as a weak inhibitor of CYP3A4 and a moderate inhibitor of CYP2D6. Furthermore, ranolazine has been identified as an inhibitor of the efflux transporter P-glycoprotein (P-gp). The inhibition of P-gp can lead to increased plasma concentrations of drugs that are substrates of this transporter.

In vitro studies have provided specific inhibitory concentration (IC50) values, which quantify the concentration of ranolazine required to inhibit the activity of a particular enzyme or transporter by 50%. For instance, in canine ventricular myocytes, ranolazine demonstrated a preferential block of the late sodium current (INaL) with an IC50 of 6.5 µM, which was approximately 38-fold more potent than its effect on the peak sodium current (INaT) with an IC50 of 294 µM. While not a drug-metabolizing enzyme, this selective inhibitory action is a key aspect of its preclinical pharmacological profile. Additional preclinical studies have shown IC50 values for the late inward sodium current (INa) and the rapid delayed rectifier potassium current (IKr) to be 6 µM and 12 µM, respectively.

The following interactive table summarizes the in vitro inhibitory profile of ranolazine on various enzymes and ion channels based on available preclinical data.

| Target | IC50 (µM) | Species/System | Reference |

| Late Sodium Current (INaL) | 6.5 | Canine Ventricular Myocytes | |

| Peak Sodium Current (INaT) | 294 | Canine Ventricular Myocytes | |

| Late Inward Sodium Current (INa) | 6 | Not Specified | |

| Rapid Delayed Rectifier Potassium Current (IKr) | 12 | Not Specified |

Effects on Co-administered Drug Disposition and Target Engagement in Animal Models

The inhibitory effects of ranolazine on CYP enzymes and P-gp observed in vitro translate to tangible pharmacokinetic interactions in animal models. These studies are crucial for predicting potential drug-drug interactions in a clinical setting.

One notable example is the interaction between ranolazine and simvastatin (B1681759), a substrate of CYP3A4. Preclinical findings, which have been mirrored in clinical observations, show that ranolazine can increase the plasma concentrations of simvastatin. This is attributed to ranolazine's weak inhibition of CYP3A4, the primary enzyme responsible for simvastatin metabolism. In healthy volunteers, co-administration of ranolazine led to an approximate 2-fold increase in the area under the curve (AUC) and maximum concentration (Cmax) of simvastatin.

Similarly, ranolazine's inhibition of P-gp affects the disposition of P-gp substrates like digoxin. Preclinical evidence, later confirmed in clinical studies, indicates that ranolazine can increase digoxin's plasma concentrations. This interaction is clinically significant, as it can augment the effects and potential toxicity of digoxin. In human studies, this increase in digoxin AUC has been quantified to be in the range of 40-60%.

A study in Beagle dogs investigated the pharmacokinetics of a ranolazine hydrochloride sustained-release tablet compared to a common tablet formulation. The sustained-release formulation exhibited a delayed Tmax (3.00 +/- 0.50 h), indicating slower absorption, and a relative bioavailability of over 80% compared to the common tablet. Another study in rats explored the impact of streptozotocin-induced diabetes on ranolazine pharmacokinetics. In diabetic rats, the peak serum concentration (Cmax) and area under the curve (AUC) of ranolazine were significantly decreased, while the volume of distribution (Vd) and clearance (CL) were significantly higher compared to non-diabetic rats.

The following interactive table summarizes the effects of ranolazine on the pharmacokinetics of co-administered drugs in preclinical and clinical settings, reflecting the underlying preclinical mechanisms.

| Co-administered Drug | Animal Model/System | Key Pharmacokinetic Change | Fold Change/Percentage Increase | Mechanism | Reference |

| Simvastatin | Healthy Volunteers | Increased AUC and Cmax | ~2-fold | CYP3A4 Inhibition | |

| Digoxin | Healthy Volunteers | Increased AUC | 40-60% | P-gp Inhibition | |

| Ranolazine | Diabetic Rats | Decreased AUC and Cmax | - | Increased Vd and CL |

These preclinical findings underscore the importance of considering potential drug-drug interactions when ranolazine is co-administered with other therapeutic agents, particularly those that are substrates for CYP3A4, CYP2D6, or P-glycoprotein.

Computational and Theoretical Approaches in Ranolazine Research

In Silico Modeling of Ion Channel Interactions and Cardiac Electrophysiology

Understanding how Ranolazine (B828) interacts with specific ion channels at a molecular level is crucial for predicting its physiological effects. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to visualize and analyze these interactions.

Molecular docking and dynamics simulations allow researchers to predict the binding modes, affinities, and dynamic behavior of Ranolazine at its target sites. Key targets for Ranolazine include voltage-gated sodium channels (NaV1.5) and various potassium channels, such as TASK-1 and hERG (IKr).

Studies have revealed that Ranolazine binds to the local anesthetic (LA) receptor site within the cardiac sodium channel NaV1.5, a region formed by the S6 segments of domains III and IV. Specific residues, notably phenylalanine at position 1760 (F1760) or its equivalent F1762, are critical for this interaction, with Ranolazine's phenyl ring engaging in π–π interactions that stabilize binding nih.govnih.govnih.govpnas.org. Molecular dynamics simulations further indicate that Ranolazine can induce or stabilize specific conformational changes in the channel, such as the π conformation of DIV-S6, potentially trapping the channel in a non-conducting state nih.gov.